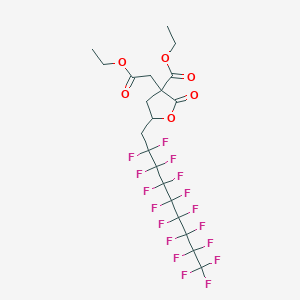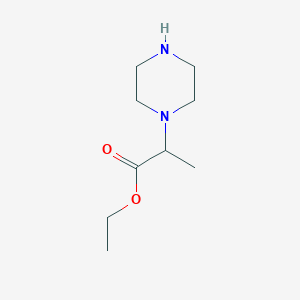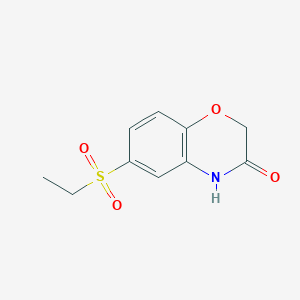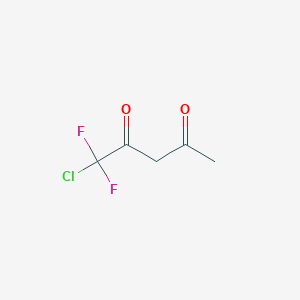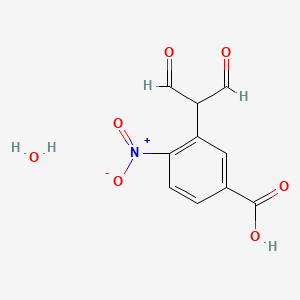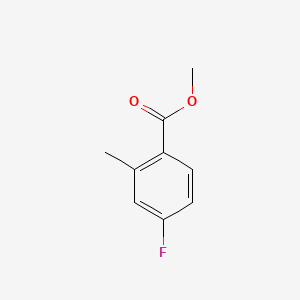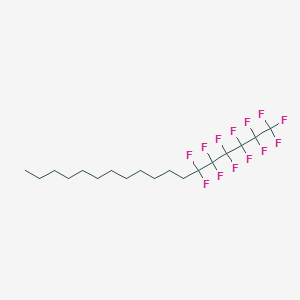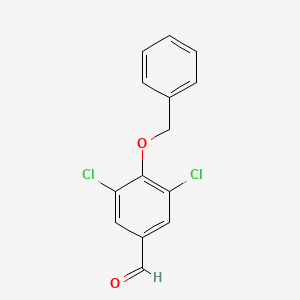
(3-phenyl-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
“(3-Phenyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 959574-98-2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is the same as its common name . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 202.21 .Applications De Recherche Scientifique
Antimicrobial Activity
A study by Kumar et al. (2012) synthesized derivatives of 1,3,5-trisubstituted pyrazolines, including compounds related to (3-phenyl-1H-pyrazol-1-yl)acetic acid, and evaluated their antimicrobial activity. These compounds displayed significant activity, with some showing higher antimicrobial effects compared to standard drugs like ciprofloxacin and fluconazole, especially those containing a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Characterization for Biological Studies
Dhevaraj et al. (2019) reported the synthesis of multi-heterocyclic antibacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, using reactions that involve this compound. The synthesized compounds were characterized through spectral studies and evaluated for their antibacterial properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Novel Synthesis Methods
Bade and Vedula (2015) achieved the synthesis of novel derivatives through a one-pot, four-component reaction. This method, involving compounds like this compound, provides an efficient approach with good yields and easy workup, which can be significant in medicinal chemistry (Bade & Vedula, 2015).
Corrosion Inhibition
Lgaz et al. (2018) explored the use of pyrazoline derivatives, closely related to this compound, as corrosion inhibitors for mild steel in acidic media. Their study revealed high inhibition efficiency and suggested a mixed-type inhibition mechanism, which is valuable for industrial applications (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents . Therefore, the targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives have been found to inhibit the COX-2 pathway, leading to anti-inflammatory effects .
Result of Action
Pyrazole derivatives have been associated with various biological effects, such as anti-inflammatory, antipsychotic, analgesic, anti-obesity, and antidepressant effects .
Analyse Biochimique
Biochemical Properties
, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Cellular Effects
Pyrazoline derivatives, which are related to (3-Phenyl-1H-pyrazol-1-yl)acetic acid, have been found to significantly reduce AchE levels in treated groups compared to control groups .
Propriétés
IUPAC Name |
2-(3-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGJCAOQGPHLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371881 | |
| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959574-98-2 | |
| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl and pyrazole rings in (3-phenyl-1H-pyrazol-1-yl)acetic acid derivatives?
A1: The provided research article examines the crystal structure of 2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid, a derivative of this compound. The study found that the dihedral angle between the phenyl ring attached to the pyrazole and the pyrazole ring itself is 8.6° []. This suggests a nearly planar arrangement of these two rings within the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




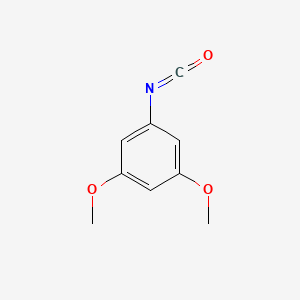
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)
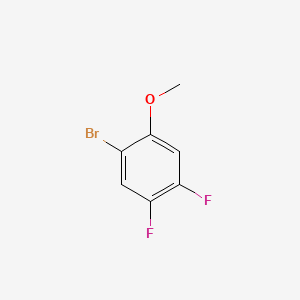
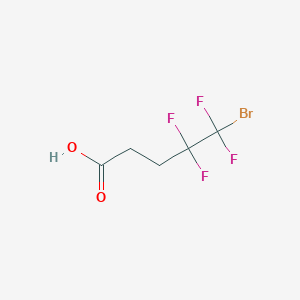
![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)
